Ethyl 2-bromo-2-(naphthalen-1-yl)acetate
Overview
Description
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the alpha carbon of the ethyl acetate moiety, which is further connected to a naphthalene ring
Mechanism of Action
Target of Action
Many organic compounds like Ethyl 2-bromo-2-(naphthalen-1-yl)acetate are used in the synthesis of more complex molecules, including pharmaceuticals. They often don’t have a specific biological target, but rather serve as building blocks in synthetic pathways .
Mode of Action
As a building block, this compound can participate in various chemical reactions. For example, the bromine atom is a good leaving group, making it possible for this compound to undergo nucleophilic substitution reactions .
Biochemical Pathways
Without specific study data, it’s hard to say which biochemical pathways this compound might affect. Many similar organic compounds are metabolized in the liver through processes like oxidation, reduction, and hydrolysis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this compound would depend on many factors, including its chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of this compound. As a synthetic intermediate, its primary role would likely be in the formation of other compounds .
Action Environment
The action, efficacy, and stability of this compound would likely be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate can be synthesized through a bromination reaction of ethyl 2-(naphthalen-1-yl)acetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the alpha position of the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer brominating agents and optimized reaction conditions can enhance yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to ethyl 2-(naphthalen-1-yl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the compound into corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Substituted ethyl 2-(naphthalen-1-yl)acetate derivatives.
Reduction: Ethyl 2-(naphthalen-1-yl)acetate.
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of novel therapeutic agents.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Comparison with Similar Compounds
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-chloro-2-(naphthalen-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Ethyl 2-iodo-2-(naphthalen-1-yl)acetate: Contains an iodine atom, which is a better leaving group than bromine, resulting in faster nucleophilic substitution reactions.
Ethyl 2-bromo-2-(phenyl)acetate: Similar ester structure but with a phenyl ring instead of a naphthalene ring, affecting the compound’s electronic properties and reactivity.
This compound is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric effects, influencing its reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-bromo-2-naphthalen-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAKWXQNGGIRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540872 | |
Record name | Ethyl bromo(naphthalen-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96155-82-7 | |
Record name | Ethyl 2-bromo-2-(1-naphthyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96155-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl bromo(naphthalen-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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